(Benzoyl chloride)pentachloroantimony
Description
However, based on nomenclature conventions, it may refer to a coordination complex or adduct involving benzoyl chloride (C₆H₅COCl) and antimony pentachloride (SbCl₅), a strong Lewis acid. Antimony pentachloride is known to form complexes with electron donors, such as acyl chlorides, which can enhance reactivity in Friedel-Crafts acylation or other electrophilic reactions. While direct data on this specific compound is unavailable, insights can be drawn from studies on benzoyl chloride’s behavior in analogous systems and comparisons with structurally related chlorinated aromatic compounds.
Properties
CAS No. |
38897-60-8 |
|---|---|
Molecular Formula |
C7H5Cl6OSb |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
antimony(5+);benzoyl chloride;pentachloride |
InChI |
InChI=1S/C7H5ClO.5ClH.Sb/c8-7(9)6-4-2-1-3-5-6;;;;;;/h1-5H;5*1H;/q;;;;;;+5/p-5 |
InChI Key |
FYEUVQAYWBSQIB-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (benzoyl chloride)pentachloroantimony typically involves the reaction of benzoyl chloride with antimony pentachloride. Benzoyl chloride can be prepared by reacting benzoic acid with thionyl chloride or phosphorus pentachloride . The reaction conditions usually involve heating and stirring to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In industrial settings, benzoyl chloride is produced by the chlorination of toluene to form benzotrichloride, which is then hydrolyzed to benzoyl chloride. This benzoyl chloride is then reacted with antimony pentachloride to form this compound .
Chemical Reactions Analysis
Types of Reactions
(Benzoyl chloride)pentachloroantimony undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and hydrochloric acid.
Substitution: Reacts with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound include benzoic acid, esters, and amides, depending on the specific reagents used .
Scientific Research Applications
(Benzoyl chloride)pentachloroantimony has several applications in scientific research:
Mechanism of Action
The mechanism of action of (benzoyl chloride)pentachloroantimony involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved . The molecular targets and pathways include the formation of acyl derivatives and the release of hydrochloric acid .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoyl chloride belongs to a family of chlorinated aromatic compounds, including benzyl chloride (C₆H₅CH₂Cl) , benzal chloride (C₆H₅CHCl₂) , and benzotrichloride (C₆H₅CCl₃) . Below is a detailed comparison based on reactivity, toxicity, and applications:
Chemical Reactivity
- Benzoyl chloride: Reacts with amines (e.g., piperazine) to form acylated derivatives (e.g., compounds 6a–e in ).
- It is more reactive toward nucleophilic substitution due to its primary chloride structure .
- Benzal chloride /Benzotrichloride : These di- and tri-chlorinated derivatives exhibit higher electrophilicity, enabling hydrolysis to benzaldehyde or benzoic acid derivatives.
Toxicity and Mutagenicity
- Limited evidence for genotoxicity .
- Benzyl chloride: Rapidly absorbed and metabolized to benzyl alcohol and benzaldehyde. It is a bacterial mutagen and shows genotoxicity in fungi, Drosophila, and mammalian cells .
- Benzal chloride/Benzotrichloride: Both are bacterial mutagens but lack extensive genotoxicity testing .
Environmental and Industrial Handling
- All compounds are classified as hazardous due to chlorinated byproducts. Waste streams from their production require specialized treatment (e.g., neutralization, carbon adsorption) .
Data Tables
Table 1: Mutagenicity and Toxicity Profiles
| Compound | Bacterial Mutagen | Genotoxicity (Non-Bacterial) | Primary Excretion Pathways |
|---|---|---|---|
| Benzoyl chloride | No | No observed | Not well-characterized |
| Benzyl chloride | Yes | Yes (fungi, mammals) | Urine (S-benzyl-N-acetylcysteine) |
| Benzal chloride | Yes | Insufficient data | Insufficient data |
| Benzotrichloride | Yes | Insufficient data | Insufficient data |
Table 2: Reactivity in Presence of Stannic Chloride
| Compound | Reaction with Benzene/SnCl₄ | Product Type |
|---|---|---|
| Benzoyl chloride | No reaction | N/A |
| Benzyl chloride | Alkylation | Toluene derivatives |
| Acetyl chloride | No reaction | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
